molecular formula C18H17NO3 B2519118 1-[(2-ethoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-indole-2,3-dione CAS No. 620931-31-9

1-[(2-ethoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B2519118
CAS No.: 620931-31-9
M. Wt: 295.338
InChI Key: PTAOEKRDROITPE-UHFFFAOYSA-N
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Description

1-[(2-ethoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-indole-2,3-dione is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Scientific Research Applications

1-[(2-ethoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-indole-2,3-dione has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological activities influenced by the compound.

Result of Action

Given the broad range of biological activities influenced by indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.

Safety and Hazards

As with any chemical, handling “1-(2-Ethoxy-benzyl)-5-methyl-1H-indole-2,3-dione” would require appropriate safety precautions. Without specific information, it’s hard to comment on its toxicity or environmental impact .

Future Directions

The study and application of indole derivatives are active areas of research in medicinal chemistry, materials science, and other fields. This particular compound could potentially be of interest in these areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-ethoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-indole-2,3-dione typically involves the Fischer indole cyclization reaction. This reaction is carried out in the presence of glacial acetic acid (AcOH) and concentrated hydrochloric acid (HCl) to afford the desired indole derivative . The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2-ethoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-ethoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-indole-2,3-dione is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its unique structure allows it to interact with different molecular targets compared to other similar compounds, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

1-[(2-ethoxyphenyl)methyl]-5-methylindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-3-22-16-7-5-4-6-13(16)11-19-15-9-8-12(2)10-14(15)17(20)18(19)21/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTAOEKRDROITPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2C3=C(C=C(C=C3)C)C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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